Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

Lipophilicity Physicochemical profiling Drug-like properties

Inconsistent purity and absent characterization data in quinoline-3-carboxylate building blocks can derail SAR campaigns and compromise assay reproducibility. Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate (CAS 13180-36-4) mitigates this risk with verified 97% purity and batch-specific CoA (NMR, HPLC, GC). • Lipophilic core (LogP 4.87) targets hydrophobic pockets in GPCRs, kinases, and nuclear receptors. • 4-OH group enables O-alkylation, acylation, Mitsunobu reactions, and triflate/mesylate activation for cross-coupling. • Reliable global supply with documented analytical release-ensuring synthetic and biological workflow consistency.

Molecular Formula C18H15NO3
Molecular Weight 293.3 g/mol
CAS No. 13180-36-4
Cat. No. B087795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxy-2-phenylquinoline-3-carboxylate
CAS13180-36-4
SynonymsETHYL 4-HYDROXY-2-PHENYLQUINOLINE-3-CARBOXYLATE
Molecular FormulaC18H15NO3
Molecular Weight293.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3
InChIInChI=1S/C18H15NO3/c1-2-22-18(21)15-16(12-8-4-3-5-9-12)19-14-11-7-6-10-13(14)17(15)20/h3-11H,2H2,1H3,(H,19,20)
InChIKeyKAXJGTFTNGYKFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Hydroxy-2-Phenylquinoline-3-Carboxylate (CAS 13180-36-4) Baseline Characteristics for Procurement and Scientific Use


Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate (CAS 13180-36-4) is a heterocyclic building block belonging to the quinoline-3-carboxylate class, characterized by a fused quinoline core with a 2-phenyl substituent, a 4-hydroxy group, and a 3-ethyl ester moiety [1]. Its molecular formula is C₁₈H₁₅NO₃ with a molecular weight of 293.32 g/mol [1]. The compound exhibits calculated physicochemical properties including a LogP of 4.87, a topological polar surface area of 59 Ų, and one hydrogen bond donor [1]. It is commonly supplied as a research chemical with purities typically ≥95% to 97% and is utilized as an intermediate in medicinal chemistry and organic synthesis applications [1].

Why Generic Substitution of Ethyl 4-Hydroxy-2-Phenylquinoline-3-Carboxylate is Scientifically Inadvisable


Within the quinoline-3-carboxylate series, seemingly minor structural modifications—such as the absence of the 2-phenyl group, substitution at the 4-position (e.g., hydrogen vs. hydroxy vs. chloro), or ester variation (ethyl vs. methyl)—profoundly alter physicochemical properties, metabolic stability, and biological target engagement. The specific substitution pattern of ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate (2-phenyl, 4-hydroxy, 3-ethyl ester) dictates its unique lipophilicity profile, hydrogen-bonding capacity, and steric bulk relative to analogs lacking these features. Generic substitution without empirical verification risks introducing uncontrolled variables in synthesis, assay reproducibility, and structure-activity relationship (SAR) studies, potentially leading to erroneous conclusions or failed experimental outcomes [1].

Quantitative Differentiation Evidence for Ethyl 4-Hydroxy-2-Phenylquinoline-3-Carboxylate vs. Analog Comparators


Enhanced Lipophilicity (LogP) Compared to Non-Phenyl and 4-Unsubstituted Analog Enables Distinct Partitioning Behavior

Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate exhibits a calculated LogP of 4.87 [1], which is substantially higher than the LogP of the des-phenyl analog ethyl 4-hydroxyquinoline-3-carboxylate (LogP ~1.5–2.0 estimated) and the 2-phenyl-4-unsubstituted analog ethyl 2-phenylquinoline-3-carboxylate (LogP ~3.5–4.0 estimated). This increased lipophilicity is directly attributable to the combined presence of the 2-phenyl and 4-hydroxy groups, which enhance hydrophobic surface area while maintaining a hydrogen-bond donor for potential intermolecular interactions.

Lipophilicity Physicochemical profiling Drug-like properties

Hydrogen-Bond Donor Capacity Enables Specific Intermolecular Interactions Absent in 4-Unsubstituted or 4-Chloro Analogs

The target compound possesses one hydrogen-bond donor (the 4-OH group) and three hydrogen-bond acceptors (the quinoline nitrogen and the carbonyl oxygens of the ester and hydroxy tautomer) [1]. In contrast, the 4-unsubstituted analog ethyl 2-phenylquinoline-3-carboxylate (CAS 30160-12-4) has zero hydrogen-bond donors, and the 4-chloro analog ethyl 4-chloro-2-phenylquinoline-3-carboxylate (CAS 50593-13-0) also lacks any hydrogen-bond donor capacity. This donor presence enables the target compound to engage in specific directional hydrogen-bonding interactions, which are critical for molecular recognition in biological targets, co-crystal formation, and solubility modulation.

Hydrogen bonding Crystal engineering Receptor binding

Verified Purity Specification with Batch-Specific QC Documentation for Reproducible Research

Commercial suppliers provide ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate with verified purity specifications of 97% (standard grade) accompanied by batch-specific analytical data including NMR, HPLC, and GC reports . This level of documented quality assurance differentiates the compound from less rigorously characterized analogs such as ethyl 2-phenylquinoline-3-carboxylate (CAS 30160-12-4), which is commonly offered at 95% purity without guaranteed batch-specific QC documentation in many catalogs.

Quality control Analytical chemistry Reproducibility

Solubility Profile in Organic Solvents Distinct from 2-Phenyl-4-unsubstituted Analog Due to 4-OH Group

Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate exhibits solubility characteristics influenced by its 4-hydroxy group, which enhances solubility in polar aprotic solvents such as DMSO and DMF while maintaining good solubility in chlorinated solvents and ethyl acetate [1]. In contrast, the 4-unsubstituted analog ethyl 2-phenylquinoline-3-carboxylate demonstrates preferential solubility in nonpolar solvents with reduced DMSO solubility due to the absence of the polar hydroxyl moiety. While precise quantitative solubility values are not available in the open literature, vendor guidance indicates the target compound is readily soluble in DMSO at concentrations suitable for biological screening (typically ≥10 mg/mL) [1].

Solubility Formulation Sample preparation

High-Value Research and Industrial Applications of Ethyl 4-Hydroxy-2-Phenylquinoline-3-Carboxylate Based on Quantitative Evidence


Medicinal Chemistry: Building Block for Lipophilic Lead Optimization

Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate serves as an ideal intermediate for medicinal chemists seeking to introduce a lipophilic quinoline core with a strategically positioned hydrogen-bond donor into lead compounds. Its LogP of 4.87 (compared to ~1.5–2.0 for the des-phenyl analog) enables the exploration of hydrophobic binding pockets in targets such as GPCRs, kinases, and nuclear receptors, where increased lipophilicity can enhance target engagement and membrane permeability [1]. The presence of the 4-OH donor provides a functional handle for further derivatization (e.g., alkylation, acylation, glycosylation) or for direct hydrogen-bonding interactions with biological targets.

Analytical Reference Standard: Chromatographic Method Development

Due to its distinct lipophilicity profile (LogP 4.87) and hydrogen-bond donor capacity, the compound exhibits unique chromatographic retention behavior on reverse-phase HPLC and UPLC columns, making it a valuable reference standard for method development and system suitability testing [1]. Its documented purity (97% with batch-specific NMR/HPLC/GC reports) ensures reliable use in quantitative analytical workflows, including calibration curve preparation and impurity profiling of structurally related quinoline-3-carboxylate derivatives .

Chemical Biology: Probe Molecule for Studying 4-Hydroxyquinoline SAR

The compound's combination of 2-phenyl and 4-hydroxy substitution defines a unique chemical space within the quinoline-3-carboxylate family. Researchers investigating structure-activity relationships (SAR) of 4-hydroxyquinolines utilize this compound as a reference scaffold to isolate the contribution of the 4-OH group to biological activity, physicochemical properties, and metabolic stability, differentiating it from 4-unsubstituted or 4-chloro comparators [1]. The hydrogen-bond donor capacity (1 donor vs. 0 for 4-unsubstituted analogs) is a key variable in understanding binding mode hypotheses in enzyme inhibition and receptor antagonism studies.

Organic Synthesis: Scaffold for Diversification via 4-OH Functionalization

The 4-hydroxy group provides a versatile synthetic handle for further chemical transformations, including O-alkylation, O-acylation, Mitsunobu reactions, and conversion to triflate or mesylate leaving groups for cross-coupling reactions. This functional versatility distinguishes the compound from 4-unsubstituted analogs such as ethyl 2-phenylquinoline-3-carboxylate, which lack this reactive site [1]. Synthetic chemists can leverage the 4-OH to rapidly generate diverse compound libraries for medicinal chemistry campaigns or materials science applications.

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